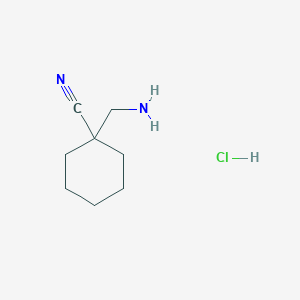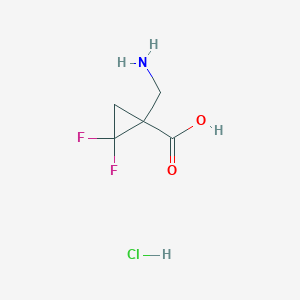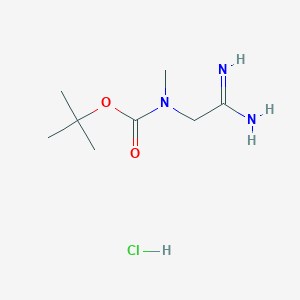![molecular formula C17H16N4O B1383819 4-Amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2095945-62-1](/img/structure/B1383819.png)
4-Amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Übersicht
Beschreibung
“4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic compound. It belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The progress of the reaction can be monitored by thin layer chromatography (TLC) on Merck’s silica plates .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by N-N bond lengths that are longer and C=N bond lengths that are shorter by approximately 0.025 A than the respective average values in the C=N-N=C group of asymmetric triazines .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole, an aminopyrazole derivative, reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .Wissenschaftliche Forschungsanwendungen
Synthese und photophysikalische Eigenschaften
Diese Verbindung ist Teil der 1H-Pyrazolo[3,4-b]chinolin-Familie, die seit über 100 Jahren Gegenstand der Forschung ist . Die wichtigsten Synthesemethoden umfassen die Friedländer-Kondensation, die Synthese aus Anthranilsäure-Derivaten, die Mehrkomponentensynthese und andere . Die photophysikalischen Eigenschaften dieser Verbindungen werden durch die Anzahl und Art der Substituenten beeinflusst .
Fluoreszenzsensoren
1H-Pyrazolo[3,4-b]chinoline, einschließlich der hier beschriebenen Verbindung, haben ein Potenzial als Fluoreszenzsensoren . Ihre Fluoreszenzeigenschaften können durch verschiedene Substituenten modifiziert werden, was sie vielseitig für verschiedene Anwendungen macht .
Biologische Aktivität
1H-Pyrazolo[3,4-b]chinoline haben verschiedene biologische Aktivitäten gezeigt. Sie wurden als antibakteriell , antitumoral , entzündungshemmend , antithrombotisch , magensäurehemmend , antiallergisch , und lokalanästhetisch nachgewiesen.
Chemosensoren
Die Entwicklung neuartiger fluoreszierender Moleküle als Chemosensoren für den Nachweis chemisch, biologisch und umwelttechnisch wichtiger funktioneller Moleküle hat in den letzten Jahren viel Aufmerksamkeit erregt . 1H-Pyrazolo[3,4-b]chinoline werden in diesem Zusammenhang untersucht .
Lumineszenzmaterialien
1,8-Naphthyridin-Derivate, die strukturell der hier beschriebenen Verbindung ähnlich sind, wurden aufgrund ihrer starren planaren Struktur als Lumineszenzmaterialien in der Molekül-Erkennung eingesetzt .
Nachweis von reduzierenden Kohlenhydraten
3-Methyl-1-phenyl-2-pyrazolin-5-on, eine verwandte Verbindung, wurde als Reagenz für den Nachweis von reduzierenden Kohlenhydraten durch ESI/MALDI-MS verwendet . Es ist möglich, dass die hier beschriebene Verbindung ähnliche Anwendungen haben könnte.
Kombinatorische Bibliotheken
Um kombinatorische Bibliotheken auf der Basis des Pyrazolo-[3,4-b]pyridin-Gerüsts zu erstellen, wird am häufigsten die Friedländer-Cyclokondensation von 4-Formyl-funktionalisierten 5-Aminopyrazolen mit verschiedenen aktiven Methylenverbindungen verwendet . Dieses Verfahren könnte möglicherweise auf die hier beschriebene Verbindung angewendet werden.
Kapillarelektrophorese
3-Methyl-1-phenyl-2-pyrazolin-5-on wurde verwendet, um die Empfindlichkeit von reduzierenden Mono- und Oligosacchariden für ihre anschließende Bestimmung mittels Kapillarelektrophorese zu verbessern . Dies deutet auf potenzielle Anwendungen der hier beschriebenen Verbindung in der Kapillarelektrophorese hin.
Zukünftige Richtungen
Pyrazoloquinolines have attracted attention due to their interesting pharmacological properties. They have potential applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
4-amino-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-14-16(18)15-12(8-5-9-13(15)22)19-17(14)21(20-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFVJYTRDNPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)
![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)
![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)


![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)



